Structural Specificity in Rebastinib Synthesis: tert-Butyl vs. Isopropyl Analogs
The tert-butyl substitution at the pyrazole 3-position is a defining structural requirement for the synthesis of rebastinib. Replacement with an isopropyl group produces the analog 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS 1012879-76-3) [1], which would yield a different urea derivative upon further functionalization. The tert-butyl group provides distinct steric bulk compared to isopropyl, influencing the final inhibitor's conformational binding mode to kinase targets [2].
| Evidence Dimension | Pyrazole 3-position substituent |
|---|---|
| Target Compound Data | tert-butyl (-C(CH3)3) |
| Comparator Or Baseline | Isopropyl (-CH(CH3)2) analog (CAS 1012879-76-3) |
| Quantified Difference | Steric bulk: tert-butyl larger (van der Waals volume approximately 67 ų vs 45 ų); structural difference alters downstream urea derivative identity |
| Conditions | Chemical structure comparison |
Why This Matters
This structural distinction is non-negotiable for procurement when the intended application is rebastinib synthesis, as the isopropyl analog leads to a different, biologically uncharacterized final compound.
- [1] Kuujia. 3-Isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine. CAS 1012879-76-3. View Source
- [2] BindingDB. BDBM185674: Rebastinib (DCC-2036) kinase binding profile. View Source
